N'-(2,4-Dichlorobenzylidene)-3-(2-propoxyphenyl)-1H-pyrazole-5-carbohydrazide
Description
N'-(2,4-Dichlorobenzylidene)-3-(2-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by:
- 2,4-Dichlorobenzylidene moiety: Imparts electron-withdrawing properties and influences molecular rigidity .
- Hydrazide linkage: Facilitates hydrogen bonding and coordination with biological targets .
Synthesis involves condensation of pyrazole-5-carbohydrazide with 2,4-dichlorobenzaldehyde, confirmed via FT-IR, NMR, and X-ray crystallography . Computational studies (DFT, molecular docking) highlight its planar geometry and electronic properties, critical for bioactivity .
Properties
CAS No. |
303107-86-0 |
|---|---|
Molecular Formula |
C20H18Cl2N4O2 |
Molecular Weight |
417.3 g/mol |
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(2-propoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H18Cl2N4O2/c1-2-9-28-19-6-4-3-5-15(19)17-11-18(25-24-17)20(27)26-23-12-13-7-8-14(21)10-16(13)22/h3-8,10-12H,2,9H2,1H3,(H,24,25)(H,26,27)/b23-12+ |
InChI Key |
JBJJCXLOOLOOJH-FSJBWODESA-N |
Isomeric SMILES |
CCCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CCCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-Dichlorobenzylidene)-3-(2-propoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 3-(2-propoxyphenyl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of N’-(2,4-Dichlorobenzylidene)-3-(2-propoxyphenyl)-1H-pyrazole-5-carbohydrazide may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to a more sustainable and cost-effective production process.
Chemical Reactions Analysis
Types of Reactions
N’-(2,4-Dichlorobenzylidene)-3-(2-propoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered chemical properties.
Substitution: The dichlorobenzylidene and propoxyphenyl groups can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
Synthesis and Characterization
The compound is synthesized through a condensation reaction involving 2,4-dichlorobenzaldehyde and 3-(2-propoxyphenyl)-1H-pyrazole-5-carbohydrazide. The synthesis typically involves the use of solvents such as ethanol and acetic acid under reflux conditions. Characterization techniques employed include:
- Fourier-transform infrared spectroscopy (FT-IR)
- Proton nuclear magnetic resonance (1H-NMR)
- Electrospray ionization mass spectrometry (ESI-MS)
- Single-crystal X-ray diffraction
These methods confirm the structural integrity and purity of the synthesized compound .
Antimicrobial Activity
Recent studies have demonstrated that N'-(2,4-Dichlorobenzylidene)-3-(2-propoxyphenyl)-1H-pyrazole-5-carbohydrazide exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, including Mycobacterium tuberculosis. The compound's mechanism involves inhibition of specific enzymes critical for bacterial survival, making it a candidate for further development as an antibacterial agent .
Anticancer Potential
The compound has also shown promise in anticancer research. It has been tested for its ability to inhibit cancer cell proliferation in vitro. Preliminary results indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways. The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole ring can enhance its cytotoxic effects against different cancer cell lines .
Computational Studies
Computational chemistry plays a vital role in understanding the properties of this compound. Density Functional Theory (DFT) calculations have been employed to predict its electronic properties and molecular geometry in both gas and aqueous phases. These studies provide insights into:
- Molecular stability
- Energy levels of frontier orbitals
- Vibrational frequencies
Such computational analyses help in elucidating the compound's reactivity and interaction with biological targets .
Case Study 1: Inhibition of Mycobacterium tuberculosis CYP121A1
A detailed study investigated the binding affinity of this compound towards CYP121A1, an enzyme crucial for the survival of Mycobacterium tuberculosis. Molecular docking simulations indicated favorable interactions between the compound and the active site residues of CYP121A1. The study concluded that this compound could serve as a lead compound for developing new antimycobacterial agents .
Case Study 2: Anticancer Activity Against Breast Cancer Cells
In vitro experiments assessed the anticancer activity of this compound against breast cancer cell lines. Results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The study highlighted its potential as a therapeutic agent in breast cancer treatment, warranting further investigation into its mechanisms of action .
Mechanism of Action
The mechanism of action of N’-(2,4-Dichlorobenzylidene)-3-(2-propoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit key enzymes or receptors involved in disease processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key analogs and their substituent variations are summarized below:
Key Trends :
Pharmacological Activity Comparisons
Insights :
Computational and Crystallographic Findings
- Target Compound : Single-crystal X-ray analysis confirms (E)-configuration and planar geometry, critical for docking with enzyme active sites . DFT studies predict strong electrophilicity at the hydrazide nitrogen .
- E-DPPC : Exhibits a dihedral angle of 8.2° between pyrazole and benzylidene moieties, compared to 12.5° in E-MBPC, suggesting greater conformational flexibility .
- Thiophene Analog : Reduced dipole moment (2.1 Debye) compared to phenyl derivatives (3.5 Debye), influencing solubility .
Biological Activity
N'-(2,4-Dichlorobenzylidene)-3-(2-propoxyphenyl)-1H-pyrazole-5-carbohydrazide (CAS Number: 303107-86-0) is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects, supported by various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is . It features a pyrazole core substituted with a dichlorobenzylidene group and a propoxyphenyl moiety, which are critical for its biological activities.
1. Anti-Inflammatory Activity
Numerous studies highlight the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant inhibition of pro-inflammatory cytokines like TNF-α and IL-6. In a study involving various pyrazole derivatives, certain compounds exhibited up to 85% inhibition of TNF-α at 10 µM concentration, comparable to standard anti-inflammatory drugs such as dexamethasone .
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |
|---|---|---|---|
| Pyrazole Derivative A | 85% | 93% | 10 |
| Dexamethasone | 76% | 86% | 1 |
2. Anti-Cancer Activity
The compound has also been investigated for its anti-cancer properties. Research indicates that pyrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For example, derivatives similar to this compound have shown promising results against various cancer cell lines in vitro. A notable study reported that certain pyrazoles inhibited the growth of specific cancer cell lines by over 70% at concentrations as low as 10 µM .
| Cell Line | Inhibition (%) at 10 µM |
|---|---|
| MCF-7 (Breast) | 75% |
| HeLa (Cervical) | 80% |
| A549 (Lung) | 65% |
3. Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been well-documented. Compounds structurally related to this compound were tested against various bacterial strains such as E. coli and S. aureus. Results showed significant antibacterial activity, with some derivatives exhibiting minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |
|---|---|---|
| E. coli | 32 | Ampicillin: 16 |
| S. aureus | 16 | Vancomycin: 8 |
Case Studies
Several case studies have explored the biological activity of pyrazole derivatives:
- Anti-inflammatory Study : A series of pyrazoles were synthesized and evaluated for their ability to reduce edema in animal models. The most active compounds were found to significantly reduce paw swelling in carrageenan-induced inflammation models .
- Cancer Cell Line Evaluation : A comprehensive study assessed the anti-cancer effects of multiple pyrazole derivatives on various cancer cell lines using MTT assays. The results indicated that specific substitutions on the pyrazole ring enhanced cytotoxicity against cancer cells .
- Antimicrobial Testing : A recent investigation evaluated the antimicrobial properties of newly synthesized pyrazoles against clinical isolates of bacteria, revealing that certain compounds exhibited potent activity against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
